molecular formula C17H18N2O2 B4686188 N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B4686188
M. Wt: 282.34 g/mol
InChI Key: GOACRPTYJMMZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis as it removes the N-terminal methionine from nascent proteins .

Mode of Action

The compound interacts with its target, Methionine aminopeptidase, by binding to its active site. This interaction inhibits the enzyme’s ability to remove the N-terminal methionine from nascent proteins .

Biochemical Pathways

The inhibition of Methionine aminopeptidase affects the protein synthesis pathway. The inability to remove the N-terminal methionine from nascent proteins can lead to the production of proteins with altered functions or stability .

Pharmacokinetics

The presence of the benzamide group could potentially enhance its absorption and distribution

Result of Action

The inhibition of Methionine aminopeptidase by this compound can lead to changes in protein function and stability. This could potentially affect various cellular processes, including cell growth and differentiation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of this compound. For example, the compound’s efficacy and stability could be affected by changes in pH or temperature. Additionally, the presence of other molecules could either enhance or inhibit its action .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

N-[1-(4-methylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-8-10-15(11-9-12)19-16(20)13(2)18-17(21)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOACRPTYJMMZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.